molecular formula C8H6ClN3OS B063182 N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide CAS No. 175203-29-9

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide

Cat. No.: B063182
CAS No.: 175203-29-9
M. Wt: 227.67 g/mol
InChI Key: AATZDKLUXUTSRL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy. The presence of the benzothiadiazole moiety imparts unique photophysical properties to the compound, making it a valuable component in scientific research and industrial applications .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interest in benzothiadiazole derivatives, it could be a promising area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1,3-benzothiadiazole-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is unique due to its chloroacetamide group, which allows for versatile chemical modifications through nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with tailored properties for specific applications .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZDKLUXUTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360507
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-29-9
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide
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